molecular formula C15H15N3OS B121315 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole CAS No. 102804-82-0

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Cat. No. B121315
M. Wt: 285.4 g/mol
InChI Key: HZNKDLUKNUEOOX-UHFFFAOYSA-N
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Description

Rabeprazole is a proton pump inhibitor (PPI) that is widely used in the treatment of conditions that require a reduction in gastric acid secretion, such as gastro-oesophageal reflux disease (GORD), peptic ulcers, and Zollinger-Ellison syndrome (ZES) . It is also part of the therapy for eradicating Helicobacter pylori infections . While the provided data does not specifically mention "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole," it is understood that this compound would be a derivative of rabeprazole, potentially with modifications to its molecular structure that could affect its pharmacological profile.

Synthesis Analysis

The synthesis of rabeprazole and its derivatives, including metabolites and related substances, has been explored in the literature . The synthesis process can lead to the formation of various impurities such as rabeprazole sulfide, rabeprazole sulfone, and others . These impurities are characterized to ensure the quality and efficacy of the drug substance. The specific synthesis route for "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole" is not detailed in the provided papers, but it would likely involve modifications to the rabeprazole molecule to achieve the desired structural changes.

Molecular Structure Analysis

The molecular structure of rabeprazole and its derivatives plays a crucial role in their function as proton pump inhibitors. The core structure of rabeprazole allows it to bind to the proton pump in the stomach lining, thereby inhibiting gastric acid secretion . Any modifications to this structure, such as those implied in the name "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole," would need to be analyzed to determine their impact on the drug's binding affinity and inhibitory potency.

Chemical Reactions Analysis

Rabeprazole undergoes various chemical reactions in the body, including metabolism by the CYP2C19 enzyme . The presence of different genotypes of this enzyme can affect the metabolism and pharmacokinetics of rabeprazole . The specific chemical reactions and metabolic pathways for "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole" would need to be studied to understand its behavior in the body and its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of rabeprazole, such as solubility, stability, and dissolution rate, are important for its formulation and therapeutic efficacy . These properties would also be relevant for any derivatives, including "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole." The inhibition of mild steel corrosion by rabeprazole sulfide, for example, provides insight into the chemical reactivity and potential applications of rabeprazole derivatives beyond their use as PPIs .

Scientific Research Applications

Photodegradation Study of Rabeprazole Sodium

Rabeprazole sodium, closely related to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, was studied for its photodegradation properties. It was found that under UVC-254 nm and metal-halide lamps, rabeprazole sodium degraded into benzimidazolone and benzimidazole, among other products. This degradation followed zero-order kinetics when the drug was in methanol solution, indicating a potential for chemical instability under certain conditions (Garcia et al., 2008).

Corrosion Inhibition by Rabeprazole Sulfide

A study on the inhibition effect of Rabeprazole sulfide, which is structurally similar to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, showed its potential in reducing the corrosion of mild steel in acidic environments. The compound was found to act as a mixed-type inhibitor, and its adsorption on the steel surface followed the Langmuir adsorption isotherm model. This suggests its potential application in industrial settings for corrosion control (Pavithra et al., 2012).

Microbial Synthesis for Proton Pump Inhibition

Microbial oxidation of a compound structurally related to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole was explored for creating a useful proton pump inhibitor. Cunninghamella echinulata was identified as the most effective microorganism in this process, showcasing the potential for microbial synthesis in pharmaceutical applications (Yoshida et al., 2001).

Impurities in Rabeprazole Sodium

In the process of preparing rabeprazole sodium, impurities such as chloro analogue and methoxy analogue of rabeprazole were identified. These findings are crucial for pharmaceutical quality control and could guide the development and purification processes of related compounds like 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Pingili et al., 2005).

Synthesis of Metabolites and Related Substances

During the synthesis of rabeprazole sodium, various metabolites and related substances were observed, including rabeprazole sulfide and rabeprazole sulfone. Understanding these metabolites and impurities is critical for developing safer and more effective pharmaceutical products related to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Reddy et al., 2008).

Safety And Hazards

“4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole” is classified as a hazardous compound . Specific safety measures and hazards are not detailed in the search results.

properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNKDLUKNUEOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167124
Record name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

CAS RN

102804-82-0
Record name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102804-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSW7NEY2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.7 g of 2-acetoxymethyl-3-methyl-4-methoxy-pyridine was dissolved in chloroform, and 18 g (4 eq.) of thionyl chloride was added. The mixture was heated to reflux for one hour and then concentrated, and a residue resulting therefrom was dissolved in methanol. The solution was added in advance to 5.3 g (1 eq.) of 2-mercaptobenzimidazole, 45 mL of a 28% sodium methoxide solution, and 100 mL of methanol, and the mixture was heated to reflux for one hour. Methanol was distilled off, and ice and ethyl acetate were added to the residue, to wash the residue by suspending. Produced crystals were collected by filtration, and then were washed by suspending in water, to obtain 7.1 g of colorless crystals. Total yield 20.9% (purity by HPLC: 98.2%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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